

Introduction: The Criticality of Solubility for Novel Intermediates

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Compound of Interest

Compound Name: Ethyl 5-iodo-2-methylnicotinate

Cat. No.: B13141272

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Ethyl 5-iodo-2-methylnicotinate is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). As with any new chemical entity (NCE) or its precursors, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's utility and developability.

Poor solubility is a primary challenge in pharmaceutical development, impacting everything from reaction kinetics in a synthesis flask to bioavailability in a patient.[1][2][3] An estimated 40% of approved drugs and up to 90% of drugs in the development pipeline are poorly soluble in water, which can lead to inadequate absorption and variable pharmacokinetic profiles.[3] Therefore, establishing a definitive solubility profile for **Ethyl 5-iodo-2-methylnicotinate** is not an academic exercise; it is a fundamental requirement for its effective use in any research or development program. This guide will provide the theoretical grounding and practical methodologies to achieve this.

Physicochemical Profile and Solubility Prediction

To understand the solubility of **Ethyl 5-iodo-2-methylnicotinate**, we must first analyze its molecular structure.

Chemical Structure:

- **Pyridine Ring:** The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. In acidic conditions, this nitrogen can be protonated, which would dramatically increase aqueous solubility.
- **Ethyl Ester Group:** The ester moiety (-COOEt) contains a polar carbonyl group (C=O) but also a nonpolar ethyl chain. This contributes both to polarity and lipophilicity.
- **Iodo Group:** The iodine atom at the 5-position is large and lipophilic, significantly increasing the molecule's molecular weight and likely decreasing its solubility in aqueous media.
- **Methyl Group:** The methyl group (-CH₃) at the 2-position adds to the molecule's nonpolar character.

Predicted Solubility: Based on this structure, we can form a qualitative hypothesis. The presence of the large iodo group and the ethyl ester suggests that **Ethyl 5-iodo-2-methylnicotinate** is likely to have low solubility in water. This is supported by qualitative data for a similar, non-iodinated analog, Ethyl 2-methylnicotinate, which is described as "Slightly soluble in water".^[4] Furthermore, a related compound, Methyl nicotinate, is reported as being sparingly soluble in water but moderately soluble in common organic solvents like ethanol and dichloromethane.^[5]

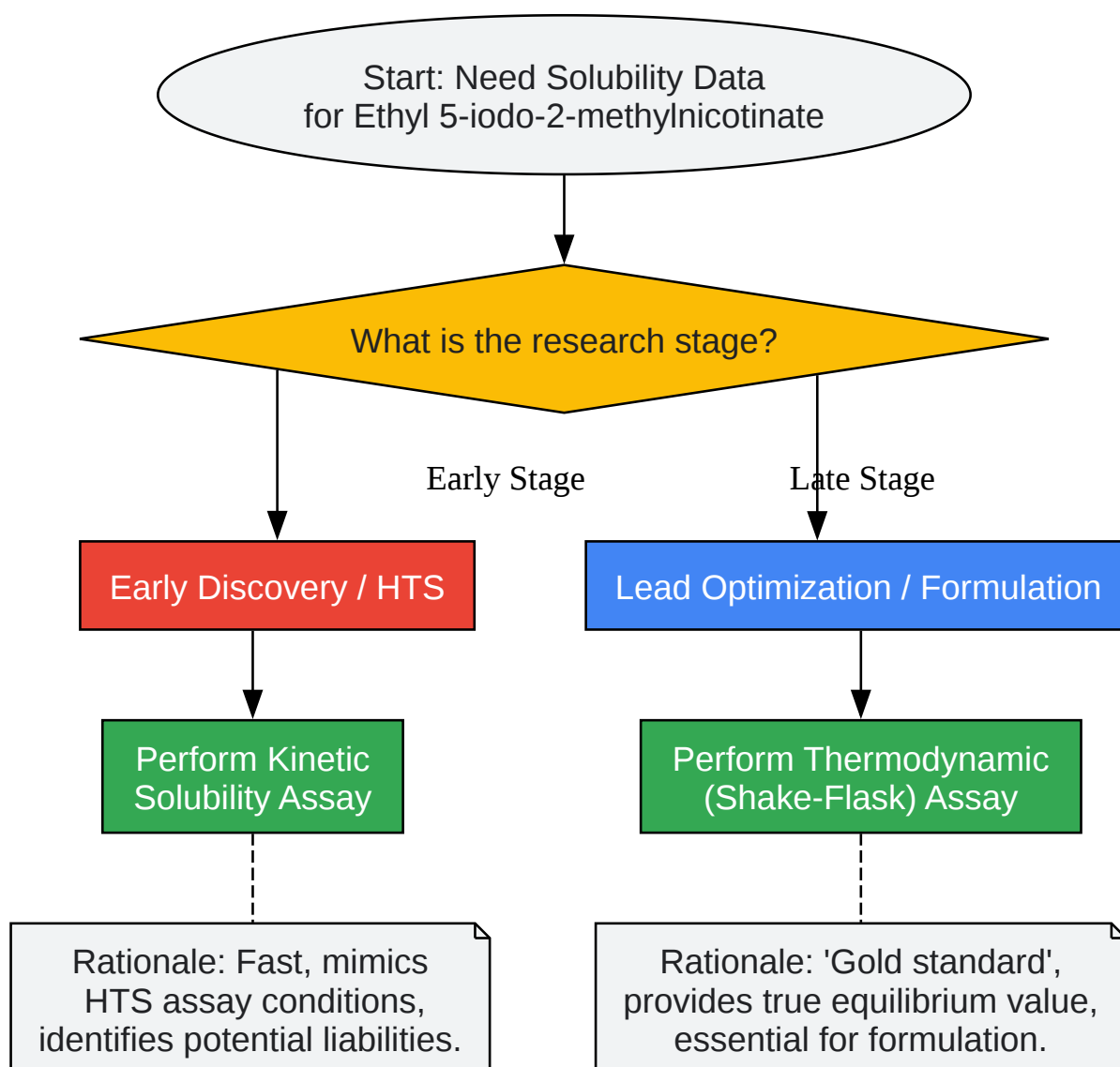
Therefore, it is predicted that **Ethyl 5-iodo-2-methylnicotinate** will exhibit favorable solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in solvents like ethanol, methanol, acetone, and ethyl acetate. Empirical determination is required to confirm these predictions.

Methodologies: Selecting the Appropriate Solubility Assay

The term "solubility" can refer to two distinct measurements: thermodynamic and kinetic.^{[6][7]} The choice of which to measure depends on the stage of research and the intended application of the data.

- **Thermodynamic Solubility (Equilibrium Solubility):** This is the true, stable solubility of a compound, defined as the concentration of a solute in a saturated solution when it is in equilibrium with its solid state.[8] It is the "gold standard" measurement, crucial for formulation and late-stage development.[6] The most reliable method for its determination is the Shake-Flask method.[9][10]
- **Kinetic Solubility:** This measures the concentration of a compound just before it precipitates from a solution that was rapidly prepared, typically by adding a concentrated organic stock (e.g., in DMSO) to an aqueous buffer.[7][11][12] This value is often higher than the thermodynamic solubility due to the formation of a temporary, supersaturated state.[8] It is a high-throughput method ideal for early drug discovery to quickly flag compounds that may have solubility issues in biological assays.[6][11]

Diagram: Decision Workflow for Solubility Assay Selection



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Caption: Decision tree for selecting the appropriate solubility assay.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

This method is considered the most reliable for determining true solubility.^[10] It involves saturating a solvent with the compound over an extended period to ensure a true solid-liquid equilibrium is reached.^{[8][9]}

Causality Behind Choices:

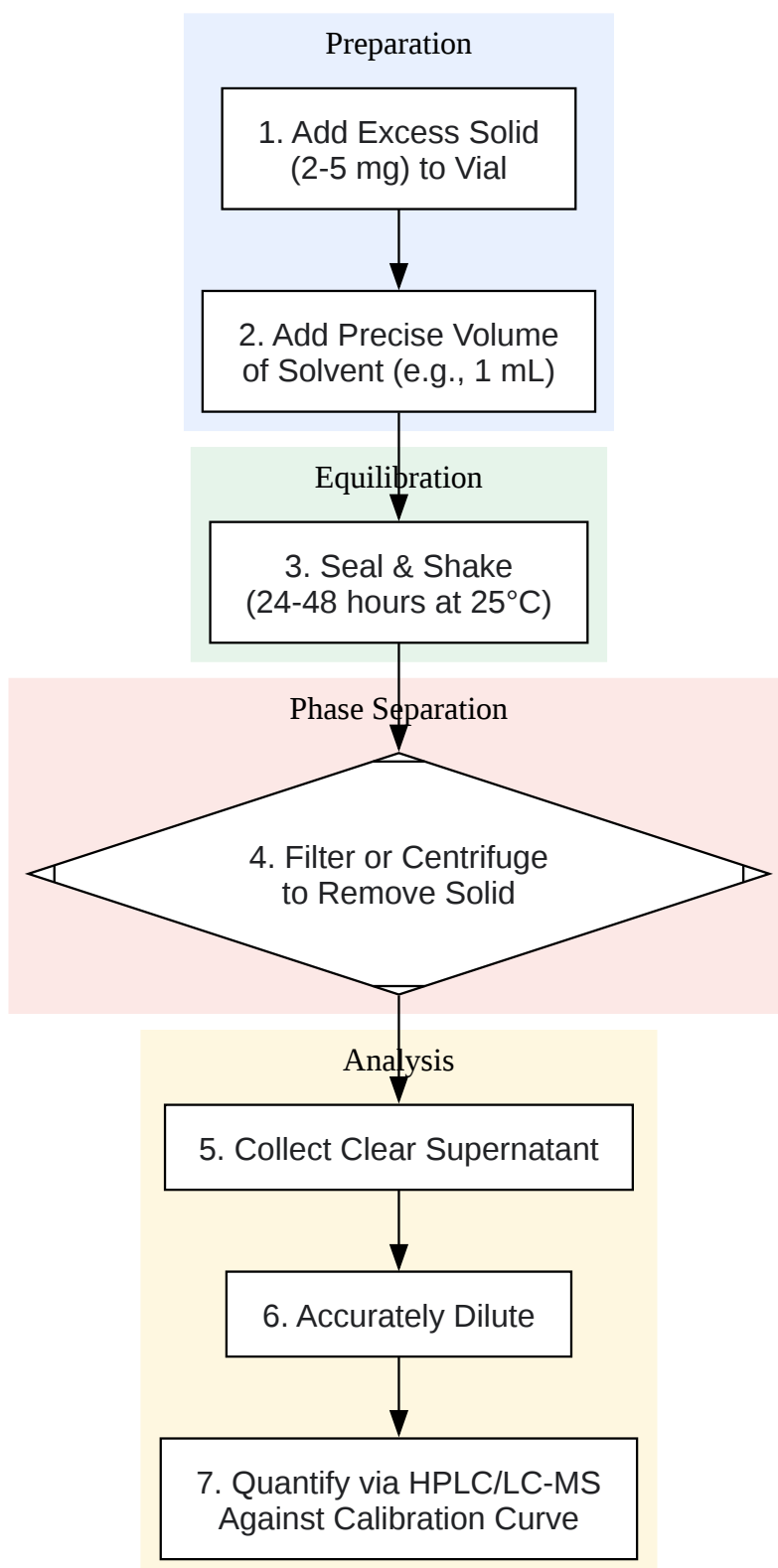
- **Excess Solid:** Adding a sufficient excess of the solid compound ensures that the solution becomes and remains saturated throughout the experiment.^[10]
- **Equilibration Time (24-48h):** Many compounds require a long incubation period to reach true thermodynamic equilibrium. Shorter times may underestimate the true solubility or, more commonly, fail to convert a metastable solid form to the most stable, least soluble form.^{[8][9]}
- **Temperature Control:** Solubility is temperature-dependent. A constant, controlled temperature (e.g., 25 °C or 37 °C) is critical for reproducibility.
- **Phase Separation (Filtration/Centrifugation):** It is crucial to completely remove all undissolved solid particles before analysis, as their presence would artificially inflate the measured concentration.

Step-by-Step Protocol:

- **Preparation:** Add an excess amount of solid **Ethyl 5-iodo-2-methylnicotinate** (e.g., 2-5 mg) to a glass vial. The exact mass is not critical, but it must be enough to ensure solid is present at the end of the experiment.
- **Solvent Addition:** Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to the vial.
- **Equilibration:** Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C) for 24 to 48 hours. This extended shaking ensures the system reaches equilibrium.^{[9][13]}
- **Phase Separation:** After equilibration, remove the vial and allow the suspension to settle. To separate the saturated solution from the excess solid, use one of the following methods:

- Filtration: Filter a portion of the supernatant through a low-binding 0.45 μm filter (e.g., PTFE or PVDF).
- Centrifugation: Centrifuge the vial at high speed (e.g., $>10,000\text{ g}$) for 15-20 minutes.
- Sample Collection: Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the solid pellet or filter cake.
- Dilution: Accurately dilute the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared from a known-concentration stock solution.

Diagram: Workflow for the Shake-Flask Method



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Caption: Step-by-step workflow for thermodynamic solubility determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is suitable for screening multiple compounds or conditions in parallel, often in a 96-well plate format.^[11] It relies on adding a DMSO stock of the compound to an aqueous buffer.^{[12][14]}

Causality Behind Choices:

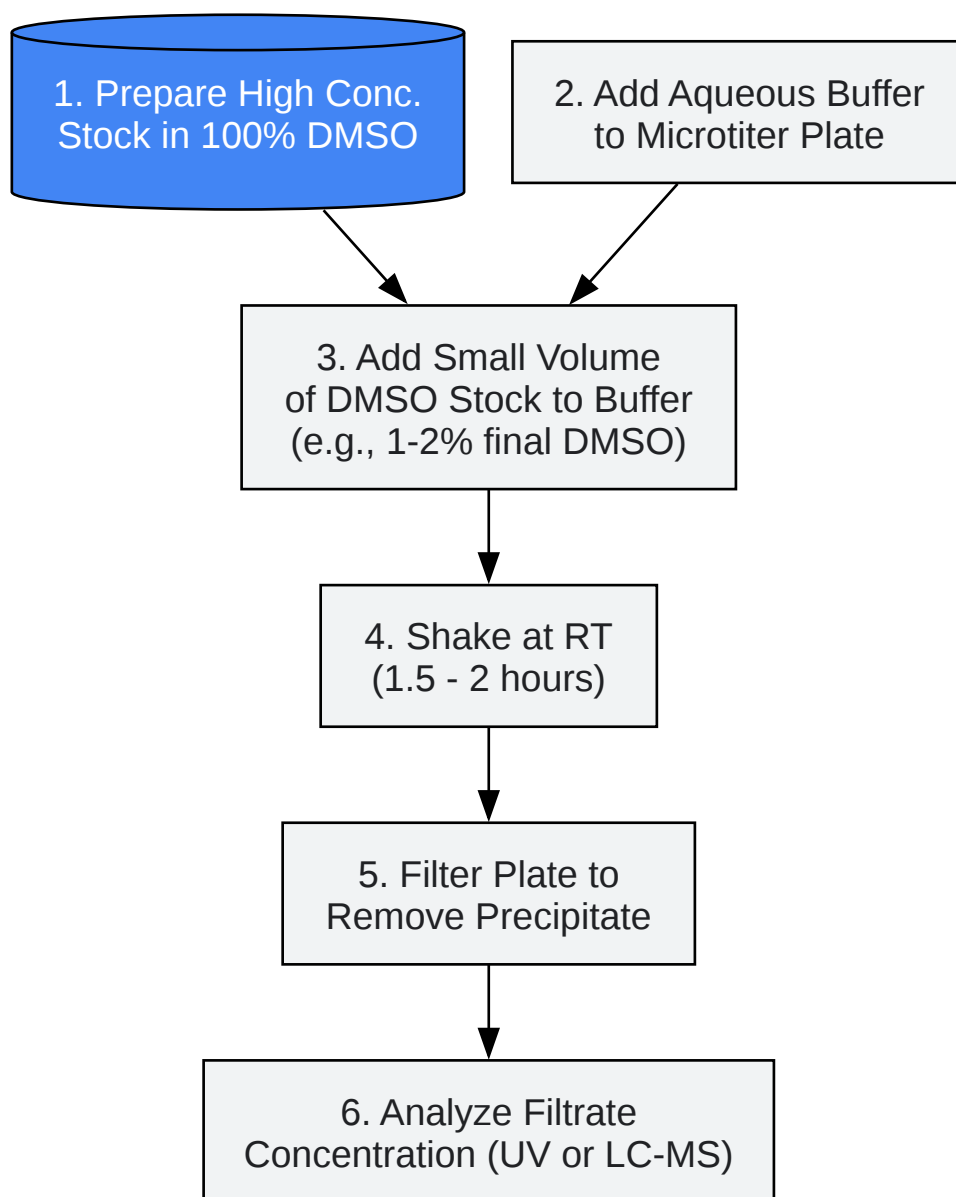
- **DMSO Stock:** In early discovery, compounds are almost universally stored and handled in DMSO. This method directly mimics the conditions under which a compound will be introduced into a biological or screening assay.^[13]
- **Short Incubation (1-2h):** The goal is not to reach thermodynamic equilibrium but to identify compounds that precipitate quickly under assay-like conditions.^[6]
- **Precipitate Detection:** The endpoint is the detection of precipitation, which can be done through various means like light scattering (nephelometry) or by measuring the concentration remaining in solution after filtration.^{[6][11]}

Step-by-Step Protocol:

- **Stock Solution:** Prepare a high-concentration stock solution of **Ethyl 5-iodo-2-methylnicotinate** in 100% DMSO (e.g., 10 or 20 mM).
- **Assay Plate Preparation:** Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate.
- **Compound Addition:** Add a small volume of the DMSO stock solution to the buffer (e.g., 2 μ L of 10 mM stock into 98 μ L of buffer to get a final concentration of 200 μ M with 2% DMSO). This step is often automated.
- **Incubation:** Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.^{[6][12]}
- **Precipitate Removal:** Use a filter plate (e.g., Millipore MultiScreen) and vacuum manifold to filter the contents of each well, capturing any precipitate on the filter and collecting the clear filtrate in a separate plate.^[12]

- Analysis: Analyze the concentration of the compound in the filtrate, often by UV-Vis spectroscopy using a plate reader or by LC-MS.[6] The solubility is reported as the highest concentration that remains in solution.

Diagram: Workflow for the Kinetic Solubility Assay



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